2-{4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-2-methoxyphenoxy}acetamide
Overview
Description
2-{4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-2-methoxyphenoxy}acetamide is a complex organic compound characterized by its unique structure, which includes a cyano group, a fluorophenyl group, and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-2-methoxyphenoxy}acetamide typically involves a multi-step process. The initial step often includes the formation of the (E)-2-cyano-2-(4-fluorophenyl)ethenyl intermediate through a Knoevenagel condensation reaction. This reaction involves the condensation of a cyanoacetic acid derivative with a 4-fluorobenzaldehyde in the presence of a base such as piperidine or pyridine.
The intermediate is then subjected to a nucleophilic substitution reaction with 2-methoxyphenol to form the 2-methoxyphenoxy derivative. Finally, the acetamide group is introduced through an amidation reaction using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-2-methoxyphenoxy}acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano or methoxy groups using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous solution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
2-{4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-2-methoxyphenoxy}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-{4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-2-methoxyphenoxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to altered cellular processes. For example, it may inhibit the activity of kinases or proteases, thereby affecting signal transduction pathways and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(E)-2-cyano-2-(4-chlorophenyl)ethenyl]-2-methoxyphenoxy}acetamide
- 2-{4-[(E)-2-cyano-2-(4-bromophenyl)ethenyl]-2-methoxyphenoxy}acetamide
- 2-{4-[(E)-2-cyano-2-(4-methylphenyl)ethenyl]-2-methoxyphenoxy}acetamide
Uniqueness
The uniqueness of 2-{4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-2-methoxyphenoxy}acetamide lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, enhances its stability and reactivity compared to similar compounds with different substituents.
Properties
IUPAC Name |
2-[4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-2-methoxyphenoxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c1-23-17-9-12(2-7-16(17)24-11-18(21)22)8-14(10-20)13-3-5-15(19)6-4-13/h2-9H,11H2,1H3,(H2,21,22)/b14-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUHQZGNAMARMF-ZSOIEALJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=CC=C(C=C2)F)OCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)F)OCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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